molecular formula C64H100N18O13S B15249154 SubstanceP,9-(N-methylglycine)-

SubstanceP,9-(N-methylglycine)-

Cat. No.: B15249154
M. Wt: 1361.7 g/mol
InChI Key: CMARLNZAQITWSL-SARDKLJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methylglycine typically involves the methylation of glycine. One common method is reductive amination, where glycine reacts with formaldehyde and a reducing agent such as sodium cyanoborohydride . Another method involves the N-methylation of glycine using methyl iodide in the presence of a base like sodium hydroxide .

Industrial Production Methods: Industrial production of N-methylglycine can be achieved through biocatalysis using engineered strains of Corynebacterium glutamicum. This method involves the use of a mutant imine reductase enzyme to catalyze the reductive alkylamination of glyoxylate with monomethylamine .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

N-methylglycine exerts its effects primarily through its interaction with NMDA receptors. It acts as a co-agonist at the glycine binding site, enhancing the receptor’s response to glutamate. This potentiation of NMDA receptor function is crucial for synaptic plasticity and neurotransmission . Additionally, N-methylglycine can modulate the activity of glycine transporters, leading to increased glycine levels in the synaptic cleft .

Comparison with Similar Compounds

Uniqueness: N-methylglycine is unique in its ability to act as a co-agonist at NMDA receptors, a property not shared by glycine or N,N-dimethylglycine. This makes it particularly valuable in neurological research and potential therapeutic applications .

Q & A

Basic Research Questions

Q. How can researchers synthesize [Sar⁹,Met(O₂)¹¹]-Substance P analogs with N-methylglycine modifications while ensuring regioselectivity?

  • Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected N-methylglycine potassium acyl triacid (KAT) monomers. Coupling efficiency can be validated via Fmoc loading tests and HPLC post-cleavage . For regioselective cycloaddition reactions, combine azomethine ylides (generated from N-methylglycine and isatin derivatives) with piperidone intermediates under controlled conditions to achieve dispiro pyrrolidine derivatives .

Q. What analytical techniques are critical for confirming the structural integrity of N-methylglycine-modified Substance P analogs?

  • Methodological Answer : Employ LC-MS (e.g., m/z 685 [M+H]+ detection ) and HPLC retention time analysis (e.g., 1.65 minutes under QC-SMD-TFA05 conditions ). For glycoform characterization, use intact mass spectrometry to resolve dominant isoforms, though this limits structural detail compared to subunit-level analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for [Sar⁹,Met(O₂)¹¹]-Substance P across different experimental models?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to isolate confounding variables (e.g., enzymatic degradation in vivo vs. in vitro stability). Cross-validate using ELISA kits with anti-Substance P monoclonal antibodies to quantify peptide recovery rates in serum, plasma, and tissue homogenates . Statistical frameworks (e.g., ANOVA with post-hoc tests) should account for batch effects in SPPS synthesis .

Q. What strategies optimize the coupling efficiency of N-methylglycine derivatives in SPPS under suboptimal conditions?

  • Methodological Answer : Pre-activate KAT monomers with HOBt/DIC to enhance reactivity. Monitor real-time conversion via inline UV spectroscopy during SPPS. If coupling efficiency drops below 95%, introduce microwave-assisted synthesis at 50°C for 10 minutes to overcome steric hindrance from N-methyl groups .

Q. How do researchers balance structural ambiguity (e.g., glycoform isomerism) with functional analysis in N-methylglycine-modified peptides?

  • Methodological Answer : Prioritize intact-level mass spectrometry for high-throughput robustness, but supplement with subunit-level digestion (e.g., gingipain) to resolve glycan microheterogeneity. Use tandem MS/MS with collision-induced dissociation (CID) to differentiate isomeric glycans, though this requires >1 µg of purified peptide .

Q. Data Contradiction and Validation

Q. When enzymatic assays show conflicting inhibition profiles for [Sar⁹,Met(O₂)¹¹]-Substance P, how should researchers validate target specificity?

  • Methodological Answer : Perform competitive binding assays with radiolabeled Substance P (³H-SP) to quantify receptor affinity (Kd). Cross-reference with computational docking simulations (e.g., AutoDock Vina) to confirm interactions with neurokinin-1 receptors (NK1R). Validate false positives via CRISPR/Cas9-edited NK1R knockout cell lines .

Q. Methodological Frameworks

Q. What experimental design frameworks ensure reproducibility in studies involving N-methylglycine-modified peptides?

  • Methodological Answer : Adopt the PICO framework (Population: peptide analogs; Intervention: SPPS or enzymatic modification; Comparison: wild-type Substance P; Outcome: binding affinity/activity) . Document synthesis protocols per NIH preclinical guidelines, including resin type (e.g., Wang resin), cleavage reagents (TFA/thioanisole), and purification gradients .

Q. Tables: Key Experimental Parameters

Parameter Optimal Value Validation Method Source
SPPS coupling efficiency≥95% conversionFmoc loading test, HPLC
LC-MS detection limit0.1 µg/mLCalibration with pure standard
NK1R binding affinity (Kd)2.3 nM (wild-type SP)Radioligand binding assay
Glycoform resolution10+ isoforms (intact MS)CID-MS/MS

Properties

Molecular Formula

C64H100N18O13S

Molecular Weight

1361.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

InChI

InChI=1S/C64H100N18O13S/c1-38(2)34-46(57(89)74-42(54(69)86)28-33-96-4)73-53(85)37-80(3)62(94)48(36-40-18-9-6-10-19-40)79-58(90)47(35-39-16-7-5-8-17-39)78-56(88)43(24-26-51(67)83)75-55(87)44(25-27-52(68)84)76-59(91)50-23-15-32-82(50)63(95)45(21-11-12-29-65)77-60(92)49-22-14-31-81(49)61(93)41(66)20-13-30-72-64(70)71/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,83)(H2,68,84)(H2,69,86)(H,73,85)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,88)(H,79,90)(H4,70,71,72)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1

InChI Key

CMARLNZAQITWSL-SARDKLJWSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.